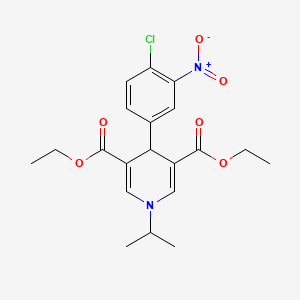

Diethyl 4-(4-chloro-3-nitrophenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Beschreibung

“3,5-DIETHYL 4-(4-CHLORO-3-NITROPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE” is a synthetic organic compound that belongs to the dihydropyridine class Compounds in this class are often used in medicinal chemistry, particularly as calcium channel blockers

Eigenschaften

Molekularformel |

C20H23ClN2O6 |

|---|---|

Molekulargewicht |

422.9 g/mol |

IUPAC-Name |

diethyl 4-(4-chloro-3-nitrophenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C20H23ClN2O6/c1-5-28-19(24)14-10-22(12(3)4)11-15(20(25)29-6-2)18(14)13-7-8-16(21)17(9-13)23(26)27/h7-12,18H,5-6H2,1-4H3 |

InChI-Schlüssel |

PZWNCCSYTPJXKK-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)OCC)C(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “3,5-DIETHYL 4-(4-CHLORO-3-NITROPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE” typically involves multi-step organic reactions. A common route might include:

Condensation Reaction: Combining appropriate aldehydes, ketones, and amines to form the dihydropyridine ring.

Nitration: Introducing the nitro group through nitration of an aromatic ring.

Chlorination: Adding the chloro group via electrophilic aromatic substitution.

Esterification: Forming ester groups through reactions with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production may involve optimizing these reactions for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation, particularly at the dihydropyridine ring, converting it to a pyridine derivative.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The chloro group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: The compound can be used as a ligand in coordination chemistry.

Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

Pharmacology: Potential use as a calcium channel blocker, influencing cardiovascular functions.

Medicine

Drug Development: Investigated for its potential therapeutic effects in treating hypertension and other cardiovascular diseases.

Industry

Materials Science: Used in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The compound likely exerts its effects by interacting with specific molecular targets, such as calcium channels in biological systems. The dihydropyridine ring is known to bind to these channels, modulating their activity and affecting cellular calcium levels. This can lead to various physiological effects, such as vasodilation and reduced blood pressure.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nifedipine: Another dihydropyridine calcium channel blocker.

Amlodipine: A widely used antihypertensive agent.

Felodipine: Similar structure and function, used in cardiovascular treatments.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.